molecular formula C16H13N3O2S B12885287 4-{(E)-[(Quinolin-2-yl)methylidene]amino}benzene-1-sulfonamide CAS No. 74028-14-1

4-{(E)-[(Quinolin-2-yl)methylidene]amino}benzene-1-sulfonamide

Cat. No.: B12885287
CAS No.: 74028-14-1
M. Wt: 311.4 g/mol
InChI Key: LVMQKYQKUXESCU-UHFFFAOYSA-N
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Description

4-((Quinolin-2-ylmethylene)amino)benzenesulfonamide is a compound that combines the structural features of quinoline and benzenesulfonamide. This hybrid structure endows the compound with unique chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((Quinolin-2-ylmethylene)amino)benzenesulfonamide typically involves the condensation of quinoline-2-carbaldehyde with 4-aminobenzenesulfonamide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale reactors and purification systems .

Chemical Reactions Analysis

Types of Reactions: 4-((Quinolin-2-ylmethylene)amino)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-((Quinolin-2-ylmethylene)amino)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its role in inhibiting specific enzymes and pathways involved in disease processes.

Mechanism of Action

The mechanism of action of 4-((Quinolin-2-ylmethylene)amino)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like carbonic anhydrase, which plays a role in various physiological processes. The compound’s quinoline moiety allows it to intercalate with DNA, potentially disrupting cellular functions and leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Uniqueness: 4-((Quinolin-2-ylmethylene)amino)benzenesulfonamide stands out due to its unique combination of quinoline and benzenesulfonamide structures, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various research applications .

Properties

CAS No.

74028-14-1

Molecular Formula

C16H13N3O2S

Molecular Weight

311.4 g/mol

IUPAC Name

4-(quinolin-2-ylmethylideneamino)benzenesulfonamide

InChI

InChI=1S/C16H13N3O2S/c17-22(20,21)15-9-7-13(8-10-15)18-11-14-6-5-12-3-1-2-4-16(12)19-14/h1-11H,(H2,17,20,21)

InChI Key

LVMQKYQKUXESCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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